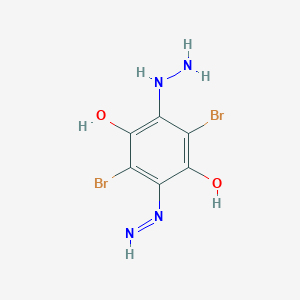![molecular formula C13H10O3S B14237396 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde CAS No. 540748-59-2](/img/structure/B14237396.png)
2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde is an organic compound that features both hydroxyl and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 4-hydroxythiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzoic acid.
Reduction: 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the sulfanyl and additional hydroxyl groups, making it less versatile in certain reactions.
4-Hydroxythiophenol: Contains the sulfanyl and hydroxyl groups but lacks the aldehyde group, limiting its reactivity in some contexts.
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Uniqueness
2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde is unique due to the presence of both hydroxyl and sulfanyl groups, which provide a combination of reactivity and functionality that is not found in many other compounds. This makes it particularly valuable for applications requiring specific chemical modifications and interactions .
Propiedades
Número CAS |
540748-59-2 |
|---|---|
Fórmula molecular |
C13H10O3S |
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
2-hydroxy-5-(4-hydroxyphenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C13H10O3S/c14-8-9-7-12(5-6-13(9)16)17-11-3-1-10(15)2-4-11/h1-8,15-16H |
Clave InChI |
VTTVMBQAOWSJKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)SC2=CC(=C(C=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)

![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)

![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)



![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)

![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)


![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)
